molecular formula C20H24N2OS B1615201 3'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone CAS No. 898788-54-0

3'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone

Cat. No. B1615201
CAS RN: 898788-54-0
M. Wt: 340.5 g/mol
InChI Key: IMWQWKUHCPGPOF-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone, also known as MTPT, is an organic compound and a member of the benzophenone family. It is a colorless, crystalline solid with a melting point of 64-66°C. MTPT has been used in a variety of laboratory experiments and research studies due to its unique properties and its ability to react with a variety of compounds.

Scientific Research Applications

Automated on-line HPLC-MS/MS Method Development

A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of environmental phenols in human milk. This method, validated with breast milk pooled samples, shows good reproducibility and accuracy, demonstrating the utility of these measures for exposure and risk assessment purposes (Ye et al., 2008).

Metabolism and Endocrine-disrupting Activity

Research into benzophenone-3 (2-hydroxy-4-methoxybenzophenone; BP-3), a compound related to benzophenones, examined its metabolism by rat and human liver microsomes. The study found that BP-3 metabolites exhibit varying degrees of estrogenic and anti-androgenic activities, which are crucial for understanding the compound's potential endocrine-disrupting effects (Watanabe et al., 2015).

Synthetic Organic Chemistry Applications

The photochemistry of certain benzophenone derivatives has been explored, showing potential for synthetic applications. For example, irradiation of specific alpha-chloroacetophenones in dry, nonnucleophilic solvents led to the formation of indanone derivatives in high yields, demonstrating the utility of these reactions in synthetic organic chemistry (Plíštil et al., 2006).

Environmental Fate and Behavior

A review on the occurrence, fate, and behavior of parabens in aquatic environments highlighted the widespread presence of benzophenone-type UV filters in water bodies. Despite being relatively well eliminated from wastewater, these compounds are always found at low levels in effluents and surface waters, reflecting their continuous introduction into the environment from consumer products (Haman et al., 2015).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, which are structurally similar to benzophenones, was conducted to elucidate their potential activity as corrosion inhibitors. The study provided insights into the inhibition efficiencies and reactive sites of these compounds, supporting their application in protecting materials against corrosion (Wang et al., 2006).

properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-21-10-12-22(13-11-21)15-16-6-5-7-17(14-16)20(23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWQWKUHCPGPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643419
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone

CAS RN

898788-54-0
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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